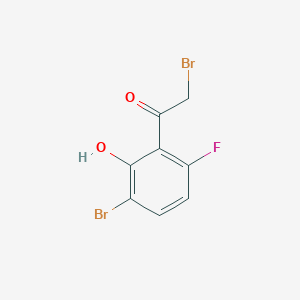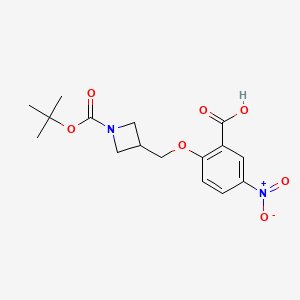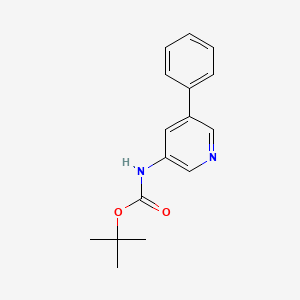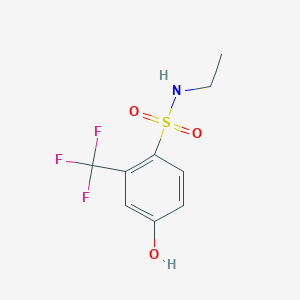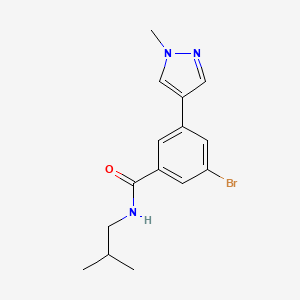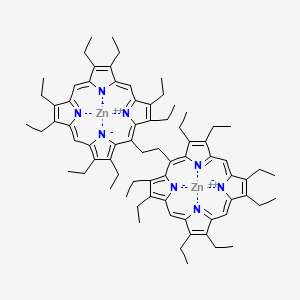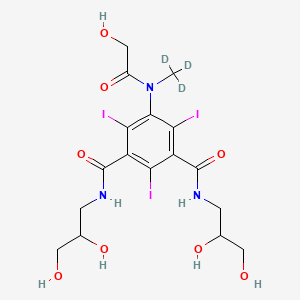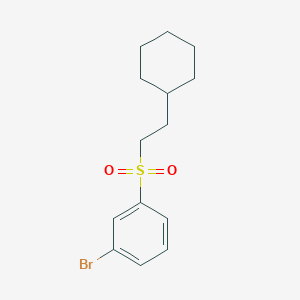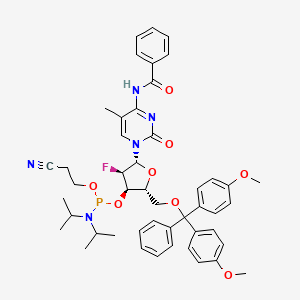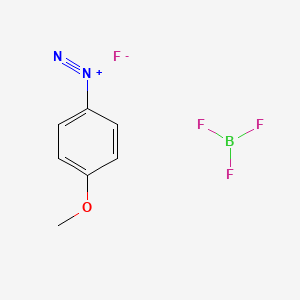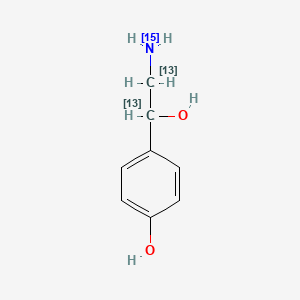
Octopamine-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octopamine-13C2,15N is a stable isotope-labeled compound of octopamine, a biogenic amine that functions as a neurotransmitter, neuromodulator, and neurohormone in various organisms. It is structurally similar to norepinephrine and is involved in regulating physiological processes such as metabolism, reproduction, and stress responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octopamine-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the octopamine molecule. This can be achieved through the use of labeled precursors in the synthetic pathway. One common method involves the use of 13C-labeled glucose and 15N-labeled ammonium salts in microbial fermentation processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation using genetically modified microorganisms that can incorporate the stable isotopes into the desired compound. The fermentation process is carried out in bioreactors under controlled conditions to ensure high yield and purity of the labeled product .
Analyse Des Réactions Chimiques
Types of Reactions
Octopamine-13C2,15N undergoes various chemical reactions, including:
Oxidation: Octopamine can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert octopamine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or amino groups of octopamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of octopamine, such as N-alkylated or N-acylated compounds, which can have different biological activities and properties .
Applications De Recherche Scientifique
Octopamine-13C2,15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of octopamine in biochemical pathways.
Biology: Helps in studying the role of octopamine in neurotransmission and neuromodulation in various organisms.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of octopamine in the body.
Industry: Employed in the development of stable isotope-labeled standards for analytical chemistry and mass spectrometry
Mécanisme D'action
Octopamine-13C2,15N exerts its effects by binding to and activating specific receptors on the surface of cells. In invertebrates, it primarily interacts with octopamine receptors, which are G-protein-coupled receptors that mediate various physiological responses. These receptors are involved in pathways that regulate metabolism, stress responses, and reproductive behaviors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norepinephrine: Structurally similar to octopamine and functions as a neurotransmitter in vertebrates.
Tyramine: A precursor to octopamine and shares similar biological functions.
Dopamine: Another biogenic amine with neurotransmitter functions in both invertebrates and vertebrates.
Uniqueness
Octopamine-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This labeling provides a distinct advantage in research applications, enabling detailed investigation of metabolic pathways and physiological processes .
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
156.16 g/mol |
Nom IUPAC |
4-(2-(15N)azanyl-1-hydroxy(1,2-13C2)ethyl)phenol |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/i5+1,8+1,9+1 |
Clé InChI |
QHGUCRYDKWKLMG-XGOBPNGOSA-N |
SMILES isomérique |
C1=CC(=CC=C1[13CH]([13CH2][15NH2])O)O |
SMILES canonique |
C1=CC(=CC=C1C(CN)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


